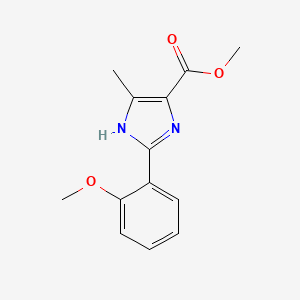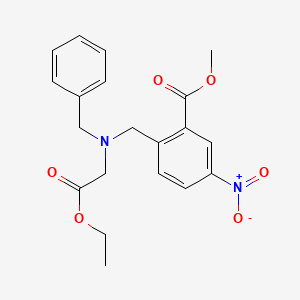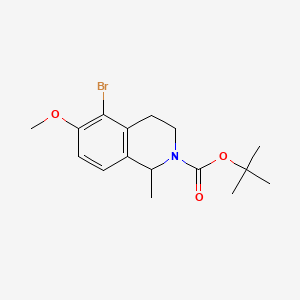
3-Hydrazino-1H-pyrazole Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazino-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N4 It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydrazino-1H-pyrazole dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with 1H-pyrazole in the presence of hydrochloric acid. The reaction typically requires heating and can be performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to obtain the compound in its pure form, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydrazino-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
3-Hydrazino-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Hydrazino-1H-pyrazole dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-pyrazole
3-amino-1H-pyrazole
3-hydrazino-1H-pyrazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C3H8Cl2N4 |
|---|---|
Peso molecular |
171.03 g/mol |
Nombre IUPAC |
1H-pyrazol-5-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C3H6N4.2ClH/c4-6-3-1-2-5-7-3;;/h1-2H,4H2,(H2,5,6,7);2*1H |
Clave InChI |
REMGTXHJDCCVQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)

